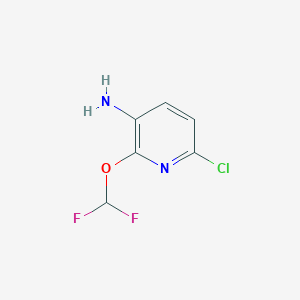
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.39 g/mol . This compound is characterized by the presence of an indoline moiety attached to a piperazine ring, which is further substituted with a tert-butyl carbamate group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and piperazine.
Formation of Intermediate: The indoline is first reacted with a suitable reagent to introduce a functional group that can react with piperazine. This step often involves the use of protecting groups to ensure selective reactions.
Coupling Reaction: The functionalized indoline is then coupled with piperazine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as EDCI or DCC.
Análisis De Reacciones Químicas
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indoline ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications, including anticancer and antiviral agents.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butyl carbamate group provides stability and protects the compound from premature degradation .
Comparación Con Compuestos Similares
tert-Butyl 4-(indolin-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a piperidine ring instead of an indoline moiety, which affects its reactivity and biological activity.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate:
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: The piperidinylmethyl group provides distinct steric and electronic effects compared to the indoline moiety.
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(2,3-dihydro-1H-indol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-4-5-15-13(12-14)6-7-18-15/h4-5,12,18H,6-11H2,1-3H3 |
Clave InChI |
JRHRRHIOCWRJBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)

![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)







![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)


